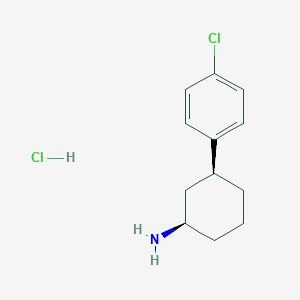

rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

Descripción

rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a 4-chlorophenyl substituent at the 3-position and a protonated amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is estimated to be C₁₂H₁₇Cl₂N (calculated molecular weight: ~245.9 g/mol).

Propiedades

Fórmula molecular |

C12H17Cl2N |

|---|---|

Peso molecular |

246.17 g/mol |

Nombre IUPAC |

(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H16ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12+;/m0./s1 |

Clave InChI |

DJMXMCIRJLLMJO-XOZOLZJESA-N |

SMILES isomérico |

C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl.Cl |

SMILES canónico |

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

The compound rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride, with CAS number 1607822-85-4, is a chiral amine that has garnered interest in various scientific and medical applications. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

Rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is primarily studied for its potential as a pharmacological agent. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors, suggesting its potential as a candidate for treating mood disorders.

Neuropharmacology

Research has shown that compounds similar to rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride can modulate neurochemical pathways associated with anxiety and depression.

Case Study: Behavioral Assessment

In a controlled study, the compound was administered to mice subjected to stress-induced anxiety tests. The treated group exhibited reduced anxiety-like behavior compared to the control group, highlighting its potential therapeutic benefits.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.

Data Table: Synthetic Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine | N-Alkyl Derivative | 85 |

| Acylation | rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine | Acylated Product | 90 |

| Reduction | Ketone Intermediate | rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride | 95 |

Biological Studies

The compound's interaction with biological systems has been explored extensively. Its potential role as a modulator of enzyme activity has implications in drug metabolism and pharmacokinetics.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have indicated low acute toxicity levels in animal models, but further long-term studies are necessary to evaluate chronic exposure effects.

Mecanismo De Acción

The mechanism of action of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

- Methylsulfanyl () and cyclopentyloxy () groups introduce sulfur or oxygen heteroatoms, altering solubility and metabolic stability .

Positional Isomerism :

Molecular Weight and Solubility :

Research and Application Insights

- Methylsulfanyl and cyclopentyloxy derivatives are highlighted for their versatility in synthesizing bioactive molecules, though their specific therapeutic roles remain underexplored .

- Synthetic Utility: The 3-phenyl analog () serves as a non-halogenated control in structure-activity relationship (SAR) studies, helping isolate the chlorophenyl group’s electronic contributions . Discontinued compounds (e.g., 3,3-dimethyl variant) may reflect challenges in synthesis or stability, underscoring the importance of substituent choice .

Actividad Biológica

Rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its molecular properties, biological effects, and relevant research findings, including data from various studies and case reports.

Molecular Properties

- Molecular Formula : C₁₂H₁₇ClN

- Molecular Weight : 246.18 g/mol

- CAS Number : 1607822-85-4

- MDL Number : MFCD32647735

Biological Activity Overview

The compound's biological activity has been primarily investigated in the context of its interaction with various biological targets, particularly in the realm of neuropharmacology and cancer research.

1. Neuropharmacological Effects

Research indicates that rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride may exhibit significant effects on neurotransmitter systems. Specifically, it has been studied for its potential as a serotonin receptor modulator.

- Serotonin Receptor Interaction : The compound has shown promise in modulating serotonin receptors, which are crucial for mood regulation and have implications in treating depression and anxiety disorders. A study highlighted its binding affinity to serotonin receptors, suggesting potential antidepressant-like effects in animal models .

2. Anti-Cancer Properties

In addition to its neuropharmacological effects, this compound has been explored for its anti-cancer properties. It has been implicated in the inhibition of cancer cell proliferation through various mechanisms.

- Mechanism of Action : Research indicates that rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride may inhibit pathways involved in tumor growth and metastasis. For example, it was found to downregulate key signaling pathways associated with cancer cell survival .

Research Findings and Case Studies

Data from several studies provide insight into the biological activity of this compound:

Safety and Toxicology

While exploring the biological activity of rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride, safety profiles have also been assessed. Preliminary studies indicate that the compound exhibits moderate toxicity levels; however, further investigations are required to fully understand its safety profile in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.